methyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE is a complex organic compound with a unique structure that includes a bromophenyl group, an oxoethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization to form the indole ring. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and bromophenyl-containing molecules. Examples include:
- **METHYL 2-{3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE
- **METHYL 2-{3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE
Uniqueness
The uniqueness of METHYL 2-{3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16BrNO5 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
methyl 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate |
InChI |
InChI=1S/C19H16BrNO5/c1-26-17(23)11-21-15-5-3-2-4-14(15)19(25,18(21)24)10-16(22)12-6-8-13(20)9-7-12/h2-9,25H,10-11H2,1H3 |
InChI Key |
BDHVYIYKWYEFKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.